Sodium dithiobenzoate

Description

Historical Context and Evolution of Dithiobenzoate Chemistry

The chemistry of dithioesters, the class of compounds to which dithiobenzoates belong, has a history rooted in organic synthesis. researchgate.net Aromatic dithioesters, such as dithiobenzoates, were among the first to be reported in the initial publications on RAFT polymerization. researchgate.net The synthesis of sodium dithiobenzoate itself can be achieved through various methods. One common approach involves the reaction of benzaldehyde (B42025) with a sulfur source. researchgate.net Another method involves the use of sodium methoxide (B1231860), elemental sulfur, and benzyl (B1604629) chloride to produce dithiobenzoic acid, which is then converted to its sodium salt. rsc.orgresearchgate.net Over time, synthetic procedures have been refined to improve yield and purity, such as modifications that omit the recrystallization of intermediates like di(thiobenzoyl)disulphide. researchgate.net The evolution of dithiobenzoate chemistry has been driven by the need for more efficient and controlled methods for preparing polymers with well-defined architectures. scispace.com

Strategic Importance in Controlled Polymerization Processes

This compound serves as a crucial precursor for creating chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. google.com Dithiobenzoate-based CTAs are particularly effective for controlling the polymerization of "more activated monomers" such as methacrylates, methacrylamides, and styrenic derivatives. nih.gov This control allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.netmdpi.com

The RAFT process relies on the rapid reversible transfer of the thiocarbonylthio group between growing polymer chains, which is mediated by the CTA. scispace.com Dithiobenzoates are favored for certain monomer families because they provide excellent control over the polymerization, leading to high end-group fidelity. researchgate.net However, their use with monomers like styrenes and acrylates can sometimes lead to retardation of the polymerization rate. researchgate.net Despite this, the ability to synthesize well-defined block copolymers and other complex polymer architectures underscores the strategic importance of dithiobenzoate-derived CTAs in materials science. rsc.orgmdpi.com

Scope of Academic Inquiry into this compound Systems

Academic research into this compound and its derivatives is extensive, covering various aspects of their synthesis, reactivity, and application. A significant area of investigation is the optimization of RAFT polymerization conditions, including the choice of initiator, solvent, and temperature, to minimize side reactions and improve control over the final polymer product. google.comnih.gov

Studies have explored the kinetics and mechanism of dithiobenzoate-mediated RAFT polymerization in detail, aiming to understand phenomena such as rate retardation. mdpi.comresearchgate.net The hydrolytic stability of dithiobenzoate CTAs in aqueous RAFT polymerization is another critical area of research, as hydrolysis can deactivate the chain transfer agent. nih.govacs.org Researchers have investigated the influence of pH and temperature on the rate of hydrolysis. nih.govacs.org Furthermore, the application of polymers synthesized using dithiobenzoate CTAs is a burgeoning field, with research into their use in creating novel materials for bioconjugation and other advanced applications. usm.edu

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Reference |

| This compound | C₇H₅NaS₂ | 176.24 | nih.gov |

| Sodium carboxymethyl dithiobenzoate | C₉H₈NaO₂S₂ | 235.3 | nih.gov |

Table 2: Common Monomers Polymerized Using Dithiobenzoate-Based RAFT Agents

| Monomer | Type | Resulting Polymer | Reference |

| Methyl methacrylate (B99206) (MMA) | Methacrylate | Poly(methyl methacrylate) (PMMA) | rsc.orgresearchgate.net |

| Styrene | Styrenic | Polystyrene (PS) | mdpi.com |

| N,N-Dimethylacrylamide (DMA) | Acrylamide | Poly(N,N-dimethylacrylamide) (PDMA) | google.com |

| n-Butyl acrylate | Acrylate | Poly(n-butyl acrylate) | nih.gov |

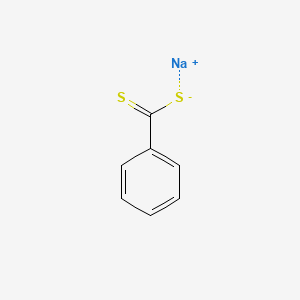

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5NaS2 |

|---|---|

Molecular Weight |

176.2 g/mol |

IUPAC Name |

sodium;benzenecarbodithioate |

InChI |

InChI=1S/C7H6S2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |

InChI Key |

QNODUWNUZGTHCV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)[S-].[Na+] |

Origin of Product |

United States |

Reversible Addition Fragmentation Chain Transfer Raft Polymerization Mediated by Dithiobenzoates

Fundamental Mechanisms of Dithiobenzoate-Mediated RAFT

The control exerted in RAFT polymerization stems from a degenerative chain-transfer process involving a thiocarbonylthio compound. wikipedia.org The mechanism is characterized by a rapid equilibrium between active, propagating radical chains and dormant polymeric thiocarbonylthio species.

The RAFT process begins with a standard initiation step, generating propagating radicals (P•). These radicals then engage with the dithiobenzoate RAFT agent in what is known as the pre-equilibrium step. wikipedia.orgresearchgate.net In this phase, a propagating radical adds to the thiocarbonylthio compound to form an intermediate RAFT adduct radical. researchgate.net This intermediate can fragment in one of two ways: either reverting to the original reactants or proceeding to form a new radical (the leaving R group, R•) and a polymeric RAFT agent, often termed a macro-CTA. wikipedia.org

Following the consumption of the initial RAFT agent, the polymerization is governed by the main equilibrium . wikipedia.org This central phase involves the reversible addition of propagating macroradicals (Pₘ•) to the dormant polymeric dithiobenzoate species (Pₙ-S-C(Z)=S), constantly regenerating the intermediate adduct radical. This adduct then fragments, releasing a new propagating macroradical (Pₙ•). This rapid and degenerative transfer process ensures that all polymer chains have an equal opportunity to grow, which is the basis for producing polymers with low dispersity. The position of the main equilibrium is influenced by the relative stabilities of the intermediate radical and its fragmentation products. wikipedia.org The transition from the pre-equilibrium to the main equilibrium has been observed in time-resolved studies of dithiobenzoate-mediated polymerizations. nih.gov

The fragmentation of the intermediate RAFT adduct radical is a critical step in both the pre-equilibrium and main equilibrium stages. researchgate.net The direction and rate of fragmentation determine the effectiveness of the RAFT process. For efficient chain transfer, the R group of the initial RAFT agent must be a better homolytic leaving group than the propagating radical (Pₙ•). acs.org

The stability of the intermediate radical plays a significant role in the polymerization kinetics. With dithiobenzoates, this intermediate is resonance-stabilized. nih.gov While this stability is necessary for the RAFT process, excessive stabilization can lead to slow fragmentation. acs.org This slow fragmentation has been proposed as one potential cause for the rate retardation often observed in these systems. nih.govacs.org However, there is considerable debate on this point, as some electron spin resonance (ESR) studies indicate that the concentration of the intermediate radical is very low, suggesting that slow fragmentation alone may not be the sole cause of retardation. acs.org The polymerization medium contains a complex mixture of radical species, including secondary chain-end radicals, tertiary midchain radicals, and the RAFT intermediate radicals. acs.org

The thiocarbonylthio group (S=C(Z)S-) is the functional core of the RAFT agent, facilitating the degenerative chain transfer. wikipedia.org In dithiobenzoates, the Z group is a phenyl group. monash.edu The nature of the Z group is crucial as it modifies the reactivity of the C=S double bond toward radical addition. acs.orgmonash.edu The effectiveness of RAFT agents is ranked based on the ability of the Z group to activate this bond. monash.edu

Dithiobenzoates are considered among the most effective RAFT agents due to the strong activation provided by the phenyl Z-group. monash.eduacs.org The general order of reactivity for different classes of RAFT agents is: dithioesters (like dithiobenzoates) > trithiocarbonates > xanthates > dithiocarbamates. monash.eduacs.org This high reactivity ensures a rapid addition-fragmentation equilibrium, which is a prerequisite for achieving good control over the polymerization. openrepository.com

Kinetic and Mechanistic Elucidation in RAFT Polymerization

While highly effective in controlling polymer architecture, dithiobenzoate-mediated RAFT polymerizations frequently display non-ideal kinetic behavior, such as induction periods and rate retardation. researchgate.netuq.edu.auusm.edu Understanding these phenomena is crucial for optimizing polymerization conditions.

A significant characteristic of polymerizations mediated by dithiobenzoates is the frequent observation of an induction period, where polymerization is delayed, followed by a period of rate retardation, where the polymerization rate is slower than that of a comparable conventional free-radical polymerization. researchgate.netresearchgate.netresearchgate.net This effect becomes more pronounced as the concentration of the dithiobenzoate RAFT agent is increased. researchgate.net

The kinetic behavior of RAFT polymerization is quantified by various rate coefficients and transfer constants. The chain transfer coefficient (Cₜᵣ), which is the ratio of the rate of chain transfer to the rate of propagation, is a key parameter for assessing the activity of a RAFT agent. openrepository.com For a polymerization to be well-controlled and yield polymers with low dispersity (Đ < 1.2), the Cₜᵣ should be at least 10, with the most active agents having values greater than 100. openrepository.com

However, determining these kinetic parameters for dithiobenzoate-mediated RAFT is complex and has been a subject of considerable research and debate. researchgate.netuq.edu.au Estimates for fragmentation rate coefficients, for instance, have been reported to differ by up to six orders of magnitude depending on the analytical method and the kinetic model used. researchgate.net This uncertainty complicates precise kinetic modeling. researchgate.netuq.edu.au Despite these challenges, apparent transfer coefficients can be experimentally determined to compare the relative activities of different RAFT agents. acs.org

Below are some reported transfer coefficients for dithiobenzoate RAFT agents under specific conditions.

| RAFT Agent | Monomer | Temperature (°C) | Transfer Coefficient (Cₜᵣ) |

|---|---|---|---|

| Benzyl (B1604629) Dithiobenzoate | Styrene | 60 | ~50 |

| Benzyl Dithiobenzoate | Methyl Acrylate | 60 | ~105 |

| 2-Cyano-2-propyl benzodithioate (CPDB) | Methyl Methacrylate (B99206) (MMA) | 65 | High |

Note: The transfer coefficient for CPDB with MMA is noted as "High" as the source indicates good control similar to other active agents, but a specific numerical value was not provided in the cited text. rsc.org The values for Benzyl Dithiobenzoate are approximate as reported in the source literature. acs.org

Control Over Polymer Architecture and Molecular Weight Distribution

A key advantage of RAFT polymerization is the ability to synthesize polymers with a well-defined molecular weight and a narrow molecular weight distribution, quantified by a low polydispersity index (PDI or Đ). monash.edu Dithiobenzoate-mediated RAFT is particularly effective in this regard, especially for monomers like methyl methacrylate (MMA). acs.orgepa.gov By carefully selecting the CTA and reaction conditions, it is possible to produce polymers with PDI values significantly lower than those obtained through conventional free-radical polymerization.

For example, the RAFT polymerization of various acrylamide monomers using a novel dithiobenzoate-type CTA, 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD), yielded polymers with relatively low PDIs ranging from 1.24 to 1.36. mdpi.com In the polymerization of N-isopropylacrylamide (NIPAM) with this CTA, a linear increase of the number-average molecular weight (Mn) with monomer conversion was observed, reaching a PDI of 1.36 at 87% conversion. mdpi.com

Further optimization of the dithiobenzoate structure can lead to even greater control. Introducing electron-withdrawing substituents on the aromatic ring of the dithiobenzoate improves the CTA's activity, narrowing the molecular weight distribution, especially in the early stages of the polymerization. acs.orgepa.govresearchgate.net Conversely, electron-donating groups can diminish the performance. acs.orgepa.govresearchgate.net Temperature also plays a role; higher temperatures can increase the transfer constant of the RAFT agent, leading to lower polydispersities at a given conversion. acs.orgepa.govresearchgate.net

| Monomer | Conversion (%) | Mn (GPC) | Mw/Mn (PDI) |

|---|---|---|---|

| EA | 72 | 8,500 | 1.24 |

| MA | 69 | 6,700 | 1.24 |

| DMA | 95 | 12,000 | 1.34 |

| NIPAM | 87 | 11,000 | 1.36 |

| ACMO | 74 | 11,000 | 1.29 |

Data sourced from a study on a novel dithiobenzoate CTA. mdpi.com Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index. GPC = Gel Permeation Chromatography.

The living nature of RAFT polymerization makes it a powerful tool for the synthesis of complex polymer architectures, most notably block copolymers. researchgate.netrsc.org The process typically involves the synthesis of a first polymer block, which, due to the retention of the thiocarbonylthio end group, can act as a macromolecular chain transfer agent (macro-CTA) for the polymerization of a second, different monomer. openrepository.com

Dithiobenzoates have been successfully employed in this sequential polymerization strategy. For instance, a poly(β-myrcene) macro-CTA was synthesized using a dithiobenzoate and subsequently used to initiate the polymerization of styrene, resulting in a poly(β-myrcene)-b-poly(styrene) block copolymer with a low polydispersity of approximately 1.1. researchgate.net

A significant advancement involves the use of novel electron-rich dithiobenzoates that can mediate both cationic and radical RAFT polymerizations. This allows for the one-pot synthesis of block copolymers from monomers that polymerize via different mechanisms. acs.org For example, a poly(isobutyl vinyl ether)-block-poly(methyl acrylate) diblock copolymer was synthesized using this approach, affording a copolymer with a dispersity of 1.26, which was a significant improvement over analogous systems using trithiocarbonates. acs.org The order of monomer addition is a critical consideration in block copolymer synthesis, as the first block serves as the macro-R group for the polymerization of the second monomer. openrepository.com This versatility allows for the creation of well-defined amphiphilic graft and block copolymers for various applications. researchgate.netrsc.org

RAFT polymerization offers excellent control over polymer end groups, enabling the synthesis of telechelic polymers (polymers with two reactive end groups) and other end-functionalized materials. nih.gov The functionality is introduced by designing the RAFT agent with the desired chemical groups in either the R-group or the Z-group. rsc.org

Researchers have focused on synthesizing telechelic diol polymers by designing novel dithiobenzoate-type CTAs that bear hydroxyl groups. nih.govnih.govresearchgate.net For example, the CTA 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD) was specifically synthesized to introduce hydroxyl groups at both ends of the polymer chain. mdpi.comnih.govnih.gov This strategy was successful for the RAFT polymerization of various monomers without the chain cleavage issues that were observed with some trithiocarbonate-based CTAs. mdpi.comnih.govnih.gov These hydroxy-functionalized telechelic polymers are valuable as building blocks for materials like polyurethanes and polymeric networks. nih.gov

The thiocarbonylthio end group itself can be considered a masked thiol. Post-polymerization, this group can be chemically transformed into a thiol, which is then available for a variety of "click" reactions and coupling chemistries, such as thiol-Michael additions or Diels-Alder reactions. rsc.orgsemanticscholar.org This allows for the attachment of various functionalities or the coupling of polymer chains to create more complex structures. semanticscholar.org

Advanced Dithiobenzoate-Based RAFT Systems

Research continues to advance the capabilities of dithiobenzoate-mediated RAFT polymerization, leading to more sophisticated and versatile systems. A notable development is the creation of electron-rich dithiobenzoate CTAs designed for photoinduced electron/energy transfer (PET) RAFT polymerization. acs.orgacs.org These advanced CTAs, such as 2,4-dimethoxydithiobenzoate derivatives, provide excellent control over both cationic and radical PET-RAFT polymerizations. acs.orgacs.org

This dual capability allows them to outperform traditional CTAs like trithiocarbonates in cationic RAFT and dithiocarbamates in the radical RAFT of more active monomers. acs.org The system enables the synthesis of advanced block copolymers through radical-cationic crossover polymerization steps, using different wavelengths of light to control each polymerization mechanism orthogonally. acs.orgacs.org For example, blue light can mediate the cationic PET-RAFT synthesis of poly(isobutyl vinyl ether) with dispersities below 1.2, and subsequent red-light-mediated radical RAFT can be used for chain extension with methyl acrylate. acs.org

Another area of advancement is the development of "switchable" RAFT agents. While not exclusively dithiobenzoates, the principles can be applied to create more versatile systems. These agents can have their activity "switched" by an external stimulus (e.g., addition of an acid), allowing them to control the polymerization of different monomer families (e.g., switching from controlling less activated monomers to more activated monomers) within the same reaction vessel. researchgate.net Such innovations expand the scope of monomers and architectures accessible through dithiobenzoate-based RAFT, enabling the synthesis of increasingly complex and functional materials.

Photoiniferter RAFT Polymerization Mechanistic Studies

Photoiniferter RAFT (PI-RAFT) polymerization is a subtype of photoinduced-RAFT that eliminates the need for an external photocatalyst or initiator. rsc.orgrsc.org In this process, the RAFT agent, such as a dithiobenzoate, directly absorbs light, leading to the homolytic cleavage of the carbon-sulfur bond and generating the radicals necessary to initiate polymerization. rsc.orgrsc.org This approach offers significant advantages, including high spatial and temporal control and the ability to conduct polymerizations under mild conditions. nih.gov

The PI-RAFT mechanism involves three key steps:

Fragmentation: The RAFT agent is photolytically cleaved, producing a carbon-centered radical (from the R-group) and a thiyl radical. The R-group radical can then initiate monomer addition. rsc.org

Degenerative Chain Transfer: A propagating polymer chain reacts with the CTA in a reversible addition-fragmentation process, which establishes the main RAFT equilibrium.

Reversible Termination: Propagating radicals can reversibly terminate with thiyl radicals.

Mechanistic studies have explored the influence of electronic effects on the efficiency of the PI-RAFT process. A systematic Hammett-type study on dithiobenzoate CTAs revealed a clear correlation between the electronic properties of substituents on the dithiobenzoate's phenyl ring (the Z-group) and the rate of polymerization. rsc.org It was found that electron-donating groups on the para position of the phenyl ring accelerate the polymerization. rsc.org This suggests that the bond cleavage process involves the formation of a partial positive charge on the dithiobenzoate moiety. rsc.org

| Chain Transfer Agent (CTA) | Para Substituent | Monomer Conversion (48h) | Molecular Weight (Mn, g/mol) | Polydispersity (Mw/Mn) |

|---|---|---|---|---|

| CPMODB | -OCH3 (Electron-Donating) | 85% | 4909 | 1.18 |

| CPDB | -H (Neutral) | ~60% (estimated) | - | - |

The efficiency of PI-RAFT can eliminate the need for added catalysts, enabling rapid and controlled polymerization under mild, catalyst-free conditions. rsc.org

Aqueous and Heterogeneous RAFT Polymerization Systems

Conducting RAFT polymerization in aqueous media is highly desirable for biological applications and green chemistry, but it presents unique challenges. acs.orgnih.gov Dithiobenzoate CTAs can be susceptible to degradation in water through hydrolysis and aminolysis, which can eliminate the active thiocarbonylthio end groups necessary for maintaining control over the polymerization. acs.orgnih.gov

Key considerations and strategies for successful aqueous RAFT polymerization include:

pH Control: The rate of CTA degradation is highly pH-dependent. For instance, in the presence of amine-containing monomers, lowering the solution pH can protonate the amines, significantly reducing the rate of aminolysis. nih.gov

Temperature: Lowering the reaction temperature can help minimize the rates of both hydrolysis and aminolysis. nih.gov

CTA Selection: Trithiocarbonates are often more stable against hydrolysis than dithiobenzoates and may be preferred for certain aqueous systems. nih.gov

Use of Macro-CTAs: A CTA attached to a polymer chain (a macro-CTA) often exhibits greater stability than its small-molecule counterpart. nih.gov The polymer chain can provide steric shielding, protecting the thiocarbonylthio group from nucleophilic attack by water or amines. nih.gov

Research has quantified the rate constants of hydrolysis and aminolysis for water-soluble CTAs like cyanopentanoic acid dithiobenzoate (CTP), confirming that these side reactions can impact the "livingness" of the polymerization in aqueous environments. acs.org By carefully optimizing reaction conditions, these detrimental effects can be minimized, allowing for the controlled synthesis of water-soluble polymers. nih.gov

Surface-Initiated RAFT Polymerization Approaches

Surface-initiated RAFT (SI-RAFT) is a powerful technique for grafting polymer chains from a substrate, creating "polymer brushes" with controlled thickness, density, and composition. nih.gov This method involves immobilizing the RAFT agent onto a surface prior to polymerization. There are two primary strategies for anchoring the dithiobenzoate CTA to the substrate: the R-group approach and the Z-group approach. nih.govresearchgate.netacs.org

R-Group Approach: The CTA is anchored to the surface via its leaving/reinitiating R-group. In this configuration, the polymer chains grow directly from the surface, with the propagating radical at the terminal end of the chain. This method is analogous to other "grafting from" techniques and generally allows for higher grafting densities. researchgate.net

Z-Group Approach: The CTA is immobilized through its stabilizing Z-group (the dithiobenzoate phenyl ring). In this case, the polymer chains grow in the solution phase, and chain transfer events occur near the surface. researchgate.net This approach can be sterically hindered compared to the R-group method but offers unique advantages, such as allowing the growth of subsequent polymer layers beneath the top layer without altering the outermost surface chemistry. nih.gov

Light-mediated techniques, such as surface-initiated photoinduced electron transfer RAFT (SI-PET-RAFT), have been successfully applied using the Z-group approach. nih.gov This allows for polymerization under ambient conditions and enables spatial control through techniques like photolithography. nih.gov

| Feature | R-Group Approach | Z-Group Approach |

|---|---|---|

| Immobilization Point | Leaving/Reinitiating Group (R) | Stabilizing Group (Z) |

| Polymer Growth | Propagating chains are surface-tethered | Chains grow in solution and attach via chain transfer |

| Grafting Density | Generally higher | Can be lower due to steric hindrance |

| Key Advantage | High accessibility of propagating radicals | Allows for sub-surface layer growth |

Post-Polymerization Modification of Dithiobenzoate End-Groups

A key advantage of RAFT polymerization is that the thiocarbonylthio end-group retained on the polymer chain is highly amenable to post-polymerization modification. researchgate.net This allows for the synthesis of functional polymers, such as telechelic polymers, block copolymers, and polymer-bioconjugates. rsc.org

Conversion to Thiol-Terminated Polymers

One of the most common and useful transformations of dithiobenzoate-terminated polymers is their conversion to thiol-terminated polymers (-SH). mdpi.comgoogle.com Macromolecular thiols are valuable intermediates for a variety of "click" reactions and conjugation chemistries, including thiol-ene additions, thiol-Michael additions, and disulfide formation. rsc.orgmdpi.com

Several methods are employed for this conversion:

Aminolysis: Reaction with primary or secondary amines is a widely used method to cleave the thiocarbonylthio group, yielding a thiol and a thioamide byproduct. researchgate.net

Reduction: Chemical reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride can effectively reduce the dithiobenzoate end-group to a thiol. google.comelsevierpure.com NaBH₄ is particularly effective for dithiobenzoate-terminated polymers. mdpi.com

Hydrazinolysis: The use of hydrazine can also achieve the desired cleavage.

The choice of method can be critical to avoid side reactions. For example, during the reduction of dithiobenzoate-terminated polystyrene, dimerization of the polymers via disulfide bond formation can occur, though specific process adjustments can prevent this. elsevierpure.com

Cleavage Mechanisms and End-Group Transformations

The cleavage of the dithiobenzoate end-group is typically achieved through nucleophilic attack on the thiocarbonyl group. researchgate.net Aminolysis is a well-established example of this, where a nucleophilic amine attacks the C=S bond, leading to the formation of a tetrahedral intermediate that subsequently decomposes to yield the desired thiol-terminated polymer. researchgate.net

However, the outcome of these cleavage reactions can be dependent on the polymer backbone. For instance, when aminolysis is performed on dithiobenzoate-terminated poly(methyl methacrylate) (PMMA), the resulting thiol end-group can undergo a "backbiting" reaction. researchgate.net The terminal thiol attacks the penultimate ester group in the polymer chain, leading to the formation of a stable five-membered thiolactone ring at the chain end. This side reaction is less prevalent in polymers like polystyrene (PS), where aminolysis typically yields the expected thiol with some disulfide formation. researchgate.net

Besides conversion to thiols, other transformations are possible:

Radical-Induced Reduction: The thiocarbonylthio group can be removed and replaced with a hydrogen atom by treatment with a radical source (e.g., an azo initiator) and a hydrogen atom donor, such as a hypophosphite salt. researchgate.net

Thermolysis: At elevated temperatures, the dithiobenzoate end-group can be eliminated to form a C=C double bond at the chain end. mdpi.com

These diverse cleavage and transformation reactions underscore the versatility of the dithiobenzoate group as a handle for creating a wide array of functional polymeric materials. researchgate.net

Coordination Chemistry of Dithiobenzoate Ligands

Synthesis and Structural Characterization of Metal-Dithiobenzoate Complexes

The synthesis of metal-dithiobenzoate complexes typically involves the reaction of a metal salt with a dithiobenzoate salt, such as sodium dithiobenzoate. The resulting complexes exhibit a range of coordination geometries and nuclearities, influenced by the metal ion, its oxidation state, and the reaction conditions.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with the soft sulfur donor atoms of the dithiobenzoate ligand. libretexts.orgrsc.org These complexes are often colored and exhibit interesting magnetic and electronic properties.

A notable example involves the synthesis of nickel(II) complexes with dithiobenzoate derivatives. elsevierpure.com Reaction of nickel(II) salts with 4-methyl-dithiobenzoate (Me-dtb) and 4-octyl-dithiobenzoate (Oct-dtb) yields [Ni(Me-dtb)₂] and [Ni(Oct-dtb)₂]₂, respectively. elsevierpure.com X-ray diffraction analysis reveals distinct structural characteristics for these complexes. The [Ni(Me-dtb)₂] complex is mononuclear, with the nickel(II) ion adopting a square planar coordination geometry. In contrast, [Ni(Oct-dtb)₂]₂ forms a dinuclear structure where the two nickel centers are connected by weak Ni···S interactions. elsevierpure.com These structural differences highlight how subtle changes in the ligand's substituent can influence the resulting supramolecular assembly.

| Complex | Structure Type | Coordination Geometry | Key Interaction |

|---|---|---|---|

| [Ni(Me-dtb)₂] | Mononuclear | Square Planar | N/A |

| [Ni(Oct-dtb)₂]₂ | Dinuclear | Square Pyramidal (distorted) | Weak Ni···S interaction |

Similarly, palladium(II) and zinc(II) complexes with alkoxydithiobenzoate ligands have been synthesized. rsc.org The palladium complex, [Pd(8-odtb)₂], is planar, while the zinc complexes, [Zn₂(4-odtb)₄] and [Zn₂(8-odtb)₄], are dinuclear, featuring pseudo five-coordinate zinc centers. rsc.org

The coordination chemistry of dithiobenzoate with alkali metals like sodium is foundational to its use as a ligand precursor. In compounds like this compound, the interaction is primarily ionic. nih.gov In the solid state and in solution, the dithiobenzoate anion can participate in coordination with alkali metal ions, often involving solvent molecules. For instance, studies on related sodium dithiocarbamate (B8719985) salts show that the sodium ion is typically coordinated by multiple water molecules, forming a distorted octahedron, while the dithiocarbamate anion interacts with this hydrated cation complex through hydrogen bonding. nih.gov This tendency to form hydrated coordination polymers is a common feature in the solid-state structures of alkali metal carboxylates and related compounds. researchgate.netresearchgate.net

For main group elements, dithiocarbamates, which are electronically similar to dithiobenzoates, have been shown to form a wide variety of complexes, stabilizing different oxidation states and coordination geometries. researchgate.net It is reasonable to expect that dithiobenzoates would exhibit similar versatility in their coordination with main group elements, although specific structural reports are less common.

Bonding Modes and Ligand Field Effects in Dithiobenzoate Coordination

The dithiobenzoate ligand most commonly acts as a bidentate S,S-chelating agent, forming a stable four-membered ring with the metal center. researchgate.net This bonding can be described using Ligand Field Theory (LFT), which is an extension of molecular orbital theory applied to coordination complexes. wikipedia.orgpurdue.edu

In a typical complex, such as a square planar [M(S₂)₂] system, the interaction involves the formation of sigma (σ) bonds from the filled sulfur p-orbitals to the empty metal d, s, and p orbitals. Additionally, pi (π) interactions are crucial. These can be of two types:

Ligand-to-Metal (L→M) π-donation: Filled sulfur p-orbitals can overlap with metal d-orbitals of appropriate symmetry (e.g., dxy, dxz, dyz).

Metal-to-Ligand (M→L) π-backbonding: Filled metal d-orbitals can donate electron density back into the empty π* antibonding orbitals of the C=S bond in the dithiobenzoate ligand. wikipedia.org

These bonding interactions cause the metal's d-orbitals to split into different energy levels. fiveable.me The magnitude of this splitting (the ligand field splitting parameter, Δ) determines the electronic and magnetic properties of the complex. uci.edu Sulfur-donor ligands like dithiobenzoate are considered "soft" ligands and typically create a weaker ligand field compared to nitrogen or oxygen donors, often resulting in high-spin complexes for metals where multiple spin states are possible. However, the significant π-bonding character can increase the ligand field strength. libretexts.org

Redox Properties and Electronic Structures of Dithiobenzoate Complexes

The rich electronic structure of dithiobenzoate complexes, arising from the mixing of metal and ligand orbitals, imparts them with notable redox and spectroscopic properties. The presence of sulfur atoms and the delocalized π-system makes the ligand itself redox-active, capable of participating in electron transfer processes. mdpi.comnih.gov

The electronic absorption spectra of these complexes are often characterized by intense bands in the visible and ultraviolet regions. For example, nickel(II) dithiobenzoate complexes display strong light absorption around 600 nm, giving them a dark blue color. elsevierpure.com Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide insight into the nature of these electronic transitions. elsevierpure.com

For the [Ni(dtb)₂] complex, calculations show that the electronic transitions are primarily of the Ligand-to-Metal Charge Transfer (LMCT) type. elsevierpure.com The highest occupied molecular orbital (HOMO) is typically localized on the sulfur atoms of the dithiobenzoate ligands, while the lowest unoccupied molecular orbital (LUMO) has significant metal d-orbital character. The intense absorption bands correspond to the promotion of an electron from these ligand-based orbitals to the metal-based orbitals.

| Calculated Wavelength (nm) | Experimental λmax (nm) | Transition Type | Primary Orbital Contribution |

|---|---|---|---|

| ~550-600 | ~600 | LMCT | HOMO (Ligand S) → LUMO (Ni d-orbital) |

| Shorter Wavelengths (UV) | Not specified | Intra-ligand (π→π) | Ligand π → Ligand π |

The redox behavior of these complexes can be studied using techniques like cyclic voltammetry. nih.gov The ability of both the metal and the ligand to be oxidized or reduced means these complexes can often access multiple stable oxidation states, a property that is crucial for applications in catalysis and materials science. researchgate.net

Computational and Theoretical Investigations of Sodium Dithiobenzoate Systems

Quantum Chemical Studies on Dithiobenzoate Reactivity

Quantum chemical calculations, particularly those based on ab initio molecular orbital theory and density functional theory (DFT), allow for the investigation of individual reaction steps in the RAFT process without the need for the simplifying assumptions often required in kinetic modeling of experimental data. oipub.com This approach has been crucial in understanding the nuanced behavior of dithiobenzoate-mediated polymerizations.

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful framework within quantum chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the nucleophilicity or electron-donating capability of a molecule, while the LUMO relates to its electrophilicity or electron-accepting ability. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

In the context of dithiobenzoates, the electronic properties of the Z-group (the phenyl ring in dithiobenzoate) significantly influence the reactivity of the RAFT agent. Computational studies have shown that modifying the substituents on the phenyl ring alters the electronic structure of the dithiobenzoate moiety.

For instance, introducing electron-withdrawing groups at the para-position of the phenyl ring has been shown to improve control over the polymerization process. bohrium.com These groups lower the energy of the LUMO, making the C=S double bond more susceptible to nucleophilic attack by a propagating radical. This enhanced reactivity leads to a higher chain transfer coefficient (Ctr), resulting in better control over molecular weight and lower dispersity (Đ) of the final polymer. bohrium.com Conversely, electron-donating groups can have the opposite effect. A Hammett-type study on dithiobenzoate derivatives in photoiniferter RAFT polymerization demonstrated a clear relationship between the electronic nature of the substituent and the polymerization rate. nsf.gov A negative slope in the Hammett plot suggested the formation of a positive charge on the dithiobenzoate moiety during bond cleavage, indicating that electron-donating groups stabilize this transition state and accelerate the reaction. nsf.gov

| Substituent (Z-group) | Effect on Electronic Structure | Impact on RAFT Reactivity | Reference |

| Electron-Withdrawing (e.g., -CN) | Lowers LUMO energy of C=S bond | Increases susceptibility to radical addition, improves Ctr | bohrium.com |

| Electron-Donating (e.g., -OCH3) | Raises HOMO energy, stabilizes positive charge in transition state | Enhances rate of photoiniferter bond cleavage | nsf.gov |

This table summarizes the influence of substituents on the electronic properties and reactivity of dithiobenzoate RAFT agents based on computational and experimental findings.

Reaction Pathway Calculations for RAFT Mechanisms

Quantum chemical calculations have been instrumental in mapping the potential energy surfaces of the core reactions in the RAFT mechanism: radical addition to the C=S bond and fragmentation of the resulting intermediate radical. publish.csiro.au These calculations provide valuable data on activation energies and reaction enthalpies, which are crucial for understanding the kinetics and thermodynamics of the process.

Ab initio simulations have been successfully used to calculate the equilibrium constants for the initial addition-fragmentation steps in the dithiobenzoate-mediated polymerization of styrene. oipub.com These calculations revealed a significant chain-length dependence on the equilibrium constants for the first few monomer additions, a factor often neglected in simpler kinetic models. The results from these first-principles simulations showed excellent agreement with experimental concentration profiles of the initial RAFT adducts, underscoring the predictive power of quantum chemistry. oipub.com In contrast, kinetic models assuming chain-length independence failed to capture even the qualitative trends, highlighting the importance of detailed computational analysis. oipub.com

The fragmentation step (β-scission) of the intermediate radical is particularly critical. Discrepancies of up to six orders of magnitude have been reported for experimentally derived fragmentation rate coefficients, often due to the use of incomplete kinetic models. researchgate.net Quantum chemistry offers a way to directly calculate the energetics of this step, providing a more reliable understanding of whether the "slow fragmentation" model is applicable.

Molecular Dynamics Simulations and Polymerization Modeling

While quantum chemistry excels at detailing individual reaction steps, molecular dynamics (MD) and other simulation techniques like Monte Carlo methods are used to model the collective behavior of molecules over time, simulating the entire polymerization process. researchgate.net These models integrate the fundamental reaction steps to predict macroscopic properties such as polymerization rate, molecular weight distribution, and polymer architecture.

Prediction of Kinetic Parameters in RAFT Processes

Kinetic modeling is an indispensable tool for understanding and designing RAFT polymerizations. advancedsciencenews.com Simulations, often performed with software packages like PREDICI, use a mechanistic model that includes all relevant reactions: initiation, propagation, addition, fragmentation, and termination. goettingen-research-online.demonash.edu

One of the major challenges in dithiobenzoate-mediated RAFT is the accurate determination of the rate coefficients associated with the RAFT equilibrium. uq.edu.au Computational modeling plays a crucial role here. For example, a modeling approach was used to support experimentally determined chain transfer coefficient (Ctr) values for a series of dithiobenzoate derivatives, confirming that electron-withdrawing groups on the Z-group led to higher Ctr values. bohrium.com

| Kinetic Parameter | Method of Prediction/Investigation | Key Finding for Dithiobenzoates | Reference |

| Chain Transfer Coefficient (Ctr) | Kinetic Modeling | Supported experimental findings that electron-withdrawing Z-groups increase Ctr. | bohrium.com |

| Equilibrium Constants (K) | Ab initio Molecular Orbital Theory | Calculated constants are large and chain-length dependent for the first few monomer units. | oipub.com |

| Fragmentation Rate (kfrag) | Experimental data fitting with kinetic models | Estimates can vary by orders of magnitude depending on the model used. | researchgate.net |

| Termination of Intermediate Radical | Kinetic Modeling (e.g., PREDICI) | Inclusion of this step is necessary to accurately model polymerization rates and avoid overestimation of intermediate radical concentrations. | goettingen-research-online.de |

This table outlines key kinetic parameters in dithiobenzoate RAFT polymerization and how computational methods are used to investigate them.

Materials Science Applications Derived from Dithiobenzoate Mediated Polymerization

Design and Synthesis of Functional Polymeric Materials

The versatility of dithiobenzoate-mediated RAFT polymerization facilitates the design and synthesis of a wide array of functional polymeric materials for specialized applications.

Polymers for Nanomaterial Fabrication

Dithiobenzoate-mediated RAFT polymerization is a powerful tool for the fabrication of polymeric nanomaterials. This technique allows for a one-pot synthesis approach to create various morphologies, which can be tuned by adjusting the feed ratio of monomers and reaction conditions. The ability to synthesize well-defined block copolymers is particularly advantageous for creating self-assembling systems that form micelles, nanoparticles, and other nanostructures. These nanomaterials find applications in fields such as drug delivery and bioimaging.

The synthesis of amphiphilic block copolymers through RAFT polymerization is a key strategy for developing advanced polymer nanomaterials. For instance, the polymerization of functional monomers can lead to the creation of block copolymer assemblies at high concentrations.

Table 1: Examples of Nanomaterials Synthesized via Dithiobenzoate-Mediated RAFT Polymerization

| Nanomaterial Type | Monomers Used | Controlling Agent | Key Features | Potential Applications |

|---|---|---|---|---|

| Self-assembled Nanoparticles | Styrene, N-isopropylacrylamide | Dithiobenzoate derivative | Tunable morphologies, controlled size | Drug delivery, diagnostics |

| Polymeric Micelles | 2-(Acetoacetoxy)ethyl methacrylate (B99206), Poly(ethylene glycol) methyl ether methacrylate | Dithiobenzoate derivative | Functional core, biocompatible shell | Bioimaging, nanoreactors |

This table is generated based on findings from multiple research articles.

Advanced Composites and Hybrid Materials Design

Dithiobenzoate-mediated RAFT polymerization contributes to the design of advanced composites and hybrid materials by enabling the synthesis of well-defined polymers that can be incorporated into various matrices. Hybrid composites, which consist of two or more types of fillers in a matrix, can exhibit enhanced multifunctional properties. The polymers synthesized via RAFT can act as matrix materials, fillers, or as compatibilizers at the interface between different components of a composite.

Tailoring Polymer Properties through Controlled Synthesis

A significant advantage of dithiobenzoate-mediated RAFT polymerization is the ability to precisely tailor polymer properties to meet the demands of specific applications.

Surface Modification and Interface Engineering

The controlled synthesis of polymers using dithiobenzoates is instrumental in surface modification and interface engineering. This involves altering the surface properties of a material to enhance its functionality without changing its bulk properties. Polymers with specific end-groups or block structures can be synthesized and then grafted onto surfaces to impart desired characteristics such as hydrophilicity, biocompatibility, or anti-fouling properties.

Table 2: Surface Modification Techniques Using Dithiobenzoate-Mediated Polymers

| Modification Technique | Polymer Type | Substrate | Improved Property |

|---|---|---|---|

| Grafting-to | End-functionalized homopolymers | Silicon wafers, nanoparticles | Wettability, biocompatibility |

| Grafting-from (SI-RAFT) | Polymer brushes | Various solid surfaces | Lubricity, anti-fouling |

This table is generated based on principles discussed in the referenced literature.

Responsive Polymer Systems Development

Dithiobenzoate-mediated RAFT polymerization is extensively used in the development of responsive or "smart" polymer systems. These polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as changes in pH, temperature, or redox potential. The precise control over polymer architecture afforded by RAFT is essential for designing polymers with sharp and reversible responses.

For example, block copolymers containing a stimuli-responsive block can self-assemble into nanostructures that change their morphology or release an encapsulated payload when the stimulus is applied. This has led to the development of advanced systems for applications like controlled drug delivery and sensors.

Table 3: Examples of Responsive Polymer Systems

| Stimulus | Responsive Polymer Block | Dithiobenzoate-derived Polymer Architecture | Resulting Change |

|---|---|---|---|

| pH | Poly(acrylic acid), Poly(dimethylaminoethyl methacrylate) | Diblock or triblock copolymers | Change in solubility, micelle dissociation |

| Temperature | Poly(N-isopropylacrylamide) | Graft copolymers, nanogels | Reversible phase transition (LCST behavior) |

This table is generated based on the types of responsive polymers discussed in the provided search results.

Future Perspectives and Emerging Research Avenues

Integration of Dithiobenzoate Chemistry with Other Controlled Polymerization Techniques

The synthesis of complex polymer architectures often requires the use of multiple polymerization methods. An emerging area of research is the strategic combination of dithiobenzoate-mediated RAFT polymerization with other controlled polymerization techniques to create novel block copolymers and sophisticated materials. This integration allows for the polymerization of different monomer families that are not amenable to a single polymerization method.

Key integration strategies include:

Concurrent RAFT and Atom Transfer Radical Polymerization (ATRP): Researchers have successfully demonstrated a concurrent ATRP/RAFT process where a dithiobenzoate, such as cumyl dithiobenzoate, acts as both a chain transfer agent for RAFT and an initiator/dormant species for ATRP. cmu.edu This dual-system approach provides enhanced control over the synthesis of homopolymers and block copolymers, enabling the creation of well-defined high-molecular-weight polymers. researchgate.net The interplay between the two mechanisms is dependent on the specific monomer, the structure of the dithiobenzoate agent, and the catalyst employed. cmu.edu

Sequential RAFT and Ring-Opening Polymerization (ROP): The synthesis of block copolymers containing both vinyl and cyclic ester monomers is being achieved by combining RAFT and ROP. Bifunctional agents bearing sites for both RAFT and ROP have been designed. rsc.org This allows for a sequential, one-pot process where, for example, a vinyl monomer is first polymerized via RAFT, followed by the ROP of a lactone from the second initiation site. rsc.org This strategy paves the way for the rational design of multiblock copolymers with advanced architectures. rsc.org For instance, amphiphilic block copolymers have been prepared by combining RAFT with ROP using a poly(ethylene glycol)-based macro-RAFT agent. acs.org

Transformation for "Click" Chemistry: The thiocarbonylthio end-group characteristic of dithiobenzoate-mediated RAFT is a versatile handle for post-polymerization modification. This end-group can be chemically transformed into other functional groups, such as thiols, which can then participate in highly efficient "click" reactions like thiol-ene and thiol-yne additions. nih.gov This powerful combination of RAFT and click chemistry provides a robust platform for creating complex macromolecular structures, including polymer-drug conjugates and hybrid materials. nih.govmdpi.com

The ability to switch between different polymerization mechanisms or to use the end-product of one as the initiator for another offers a powerful toolkit for polymer chemists. These hybrid approaches are critical for developing next-generation materials with precisely tailored properties and functionalities.

Development of Novel Dithiobenzoate Derivatives for Enhanced Control

While standard dithiobenzoates are effective for many monomers, there is a continuous drive to develop novel derivatives that offer enhanced control, broader monomer scope, and improved performance under various reaction conditions. These developments focus on tuning the electronic and steric properties of the RAFT agent.

Recent advancements in this area are summarized in the table below.

| Novel Dithiobenzoate Derivative Class | Key Structural Feature | Advantage/Purpose | Example/Research Finding |

|---|---|---|---|

| Substituted Phenyl Dithiobenzoates | Electron-withdrawing or -donating groups on the phenyl ring. | Tunes the reactivity of the C=S bond, improving control over polymerization. | Electron-withdrawing substituents on the aromatic ring improve the activity of the chain-transfer agent, leading to narrower molecular weight distributions, especially in the early stages of polymerization. |

| Hydroxyl-Functionalized Dithiobenzoates | Presence of one or more hydroxyl (-OH) groups on the agent. | Enables synthesis of telechelic polymers and can prevent unwanted side reactions like polymer cleavage. | The novel agent 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD) was synthesized to successfully polymerize various monomers without the cleavage issues observed with some trithiocarbonate agents. nih.govmdpi.com |

| Electron-Rich Dithiobenzoates | Electron-donating groups (e.g., methoxy) on the phenyl ring. | Provides excellent control in both cationic and radical photoinduced electron transfer (PET)-RAFT polymerizations. | A 2,4-dimethoxydithiobenzoate-based agent outperformed trithiocarbonates in controlling cationic RAFT and dithiocarbamates in the radical RAFT of more active monomers. |

These tailored RAFT agents are overcoming previous limitations, such as retardation and instability, that were observed with dithiobenzoates in the polymerization of certain monomer families like styrenes and acrylates. researchgate.net

Exploration of New Application Domains for Dithiobenzoate-Derived Materials

The precise control over molecular weight, architecture, and functionality afforded by dithiobenzoate-mediated RAFT polymerization is enabling the creation of materials for a wide range of advanced applications, particularly in the biomedical and electronics fields. The dithiobenzoate end-group itself is often a key feature, allowing for subsequent conjugation or modification.

Emerging application areas are highlighted in the following table.

| Application Domain | Dithiobenzoate-Derived Material | Specific Function/Advantage |

|---|---|---|

| Biomedical / Drug Delivery | Polymer-protein/peptide conjugates | The dithiobenzoate end-group can be modified to attach polymers to biomolecules like peptides or proteins, creating targeted drug delivery systems or stabilizing therapeutic proteins. merckmillipore.com |

| Therapeutics | Block copolymer micelles and nanogels | Amphiphilic block copolymers synthesized via RAFT can self-assemble into micelles or nanogels for encapsulating and delivering hydrophobic drugs. acs.org |

| Optoelectronics | Well-defined homo- and block copolymers | RAFT polymerization allows for the precise synthesis of polymers with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. |

| Advanced Materials | Star polymers and branched copolymers | Complex architectures created using RAFT can function as rheology control agents, improving the flow properties of various formulations. |

| Bioconjugation | End-functionalized polymers | The ω-dithiobenzoate end-group can be modified to attach polymers to a variety of biological molecules, including RNA, for therapeutic or diagnostic purposes. |

The continued exploration of these applications relies on the fundamental advantages of the RAFT process. The ability to produce polymers with predetermined structures and functionalities is crucial for meeting the complex demands of high-performance materials in medicine, electronics, and beyond.

Q & A

Q. What are the key considerations for synthesizing sodium dithiobenzoate with high purity, and how can common impurities be mitigated?

this compound synthesis typically involves the reaction of thiobenzamide with sodium methoxide. Critical factors include:

- Reagent stoichiometry : Excess sodium methoxide may lead to byproducts like disulfides .

- Temperature control : Reactions above 60°C risk thermal decomposition, reducing yield .

- Purification methods : Recrystallization in ethanol/water mixtures (3:1 ratio) improves purity, while FTIR and NMR confirm structural integrity (e.g., absence of C=S stretching at 1250 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic ring (λmax ≈ 280 nm) and charge-transfer bands (λmax ≈ 400 nm) .

- FTIR analysis : Key peaks include C-S stretching (680–720 cm⁻¹) and S-S bonds (disulfides, if present) at 500–550 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate at δ 7.2–7.8 ppm; absence of NH signals (δ 8–10 ppm) confirms complete deprotonation .

Q. How does this compound function as a chain-transfer agent in RAFT polymerization, and what experimental parameters optimize its efficacy?

this compound regulates polymer molecular weight by transferring radical activity between chains. Key parameters:

- Monomer-to-agent ratio : Lower ratios (e.g., 500:1) produce narrower polydispersity indices (PDI < 1.2) .

- Solvent polarity : Polar solvents (e.g., DMF) enhance solubility and reactivity .

- Temperature : Optimal activity occurs at 70–80°C, balancing reaction rate and thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on this compound’s stability in aqueous vs. anhydrous environments?

Discrepancies arise from hydrolysis pathways:

- Anhydrous conditions : Stable for >6 months under nitrogen .

- Aqueous media : Rapid hydrolysis (t₁/₂ ≈ 2 hrs at pH 7) forms thiobenzoic acid and sulfides. Buffering at pH > 10 slows degradation . Methodological resolution: Conduct kinetic studies using HPLC to track degradation products under varying pH and humidity .

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel polymerization systems?

- DFT applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer efficiency. For example, a low LUMO energy (-1.8 eV) indicates high electrophilicity, favoring radical addition .

- MD simulations : Model solvent interactions to optimize reaction media (e.g., ε = 40 for DMSO enhances stabilization) .

Q. What experimental designs address challenges in studying this compound’s role in photopolymerization?

Q. How do structural modifications of this compound influence its performance in non-radical polymerization systems (e.g., anionic or coordination polymerization)?

Substituent effects:

- Electron-withdrawing groups (e.g., -NO₂): Increase electrophilicity, enhancing coordination with metal catalysts (e.g., Zn²⁺) .

- Steric hindrance : Bulky substituents (e.g., -C₆H₅) reduce aggregation but may lower catalytic turnover . Experimental approach: Synthesize derivatives via nucleophilic substitution and test activity in Zn-mediated systems .

Data Analysis and Contradictions

Q. How should researchers resolve inconsistencies in reported rate constants for this compound-mediated polymerizations?

- Source analysis : Compare reaction conditions (e.g., initiator type, solvent). For example, AIBN vs. V-70 initiators yield kₚ values differing by 30% due to radical flux variations .

- Standardization : Use reference monomers (e.g., styrene) to normalize data across studies .

Q. What statistical methods validate the reproducibility of this compound’s performance across laboratories?

- ANOVA testing : Assess inter-lab variance in molecular weight distributions .

- Control experiments : Include internal standards (e.g., TEMPO) to benchmark radical activity .

Future Research Directions

What unanswered questions exist regarding this compound’s applications in biodegradable polymer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.